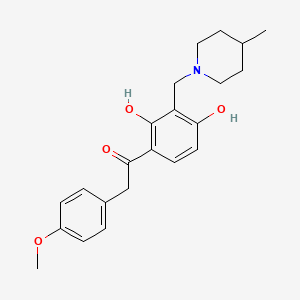

1-(2,4-Dihydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

Description

This compound features a 2,4-dihydroxyphenyl core substituted at position 3 with a 4-methylpiperidin-1-ylmethyl group and a 4-methoxyphenyl ethanone moiety. The 4-methoxyphenyl ethanone moiety introduces electron-donating effects, influencing reactivity and solubility. Structural analogs often vary in substituents on the phenyl rings or the nitrogen-containing heterocycle, leading to divergent physicochemical and biological properties .

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-9-11-23(12-10-15)14-19-20(24)8-7-18(22(19)26)21(25)13-16-3-5-17(27-2)6-4-16/h3-8,15,24,26H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWPQCQFTYZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Analog (BG01307)

- Structure: 1-{2,4-dihydroxy-3-[(morpholin-4-yl)methyl]phenyl}-2-(4-methoxyphenyl)ethan-1-one (C₂₀H₂₃NO₅, MW 357.40).

- Key Differences : Replaces the 4-methylpiperidine group with a morpholine ring (containing an oxygen atom).

Sulfonylpiperazine Derivatives ()

- Examples: 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (m.p. 131–134°C). 7f: Contains a trifluoromethylphenylsulfonyl group (m.p. 165–167°C).

- Key Differences: Piperazine rings with sulfonyl substituents introduce strong electron-withdrawing effects and higher polarity.

- Implications : Sulfonyl groups improve metabolic stability but may reduce membrane permeability compared to the target compound’s methylpiperidine .

Piperidine-Containing Analogs

- Example 1: 1-(3-Bromophenyl)-2-(4-methylpiperidin-1-yl)ethanone (). Structure: Lacks dihydroxy and methoxyphenyl groups but shares the 4-methylpiperidine moiety. Implications: The bromophenyl group increases hydrophobicity, while the absence of polar substituents reduces solubility .

- Example 2: 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (). Structure: Features a difluorobenzoyl group instead of the dihydroxyphenyl core. Implications: Fluorine atoms enhance electronegativity and metabolic resistance, contrasting with the target’s hydroxyl-driven reactivity .

Simple Dihydroxyacetophenones ()

- Examples: Compound 1 (): 2,4-Dihydroxyacetophenone (C₈H₈O₃). Compound 5 (): 1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone.

- Key Differences: Lack the 4-methylpiperidine and 4-methoxyphenyl ethanone groups.

Data Table: Structural and Physical Comparisons

*Estimated based on structural analogy to BG01305.

Research Findings and Implications

- Piperidine vs. Morpholine : The 4-methylpiperidine group in the target compound likely improves blood-brain barrier penetration compared to morpholine analogs, which are more polar .

- Sulfonylpiperazines : While sulfonyl groups enhance stability (e.g., 7e–7k), they may limit bioavailability due to high polarity, contrasting with the target’s balanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.